molecular formula C9H11NO2 B044242 L-Phenylalanine-d7 CAS No. 69113-60-6

L-Phenylalanine-d7

Cat. No.: B044242
CAS No.: 69113-60-6
M. Wt: 172.23 g/mol
InChI Key: COLNVLDHVKWLRT-RKWKZIRYSA-N
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Description

(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid is a deuterated analog of phenylalanine, an essential amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the phenyl and propanoic acid groups. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid typically involves the following steps:

    Deuteration of Benzene: The phenyl group is deuterated using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to produce pentadeuteriobenzene.

    Formation of Deuterated Phenylalanine: The pentadeuteriobenzene is then subjected to a series of reactions, including nitration, reduction, and amination, to introduce the amino and carboxyl groups, resulting in the formation of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Utilizing large quantities of deuterium gas and efficient catalysts to ensure complete deuteration of benzene.

    Automated Synthesis: Employing automated synthesis machines to carry out the subsequent reactions with high precision and yield.

    Purification: Using chromatography techniques to purify the final product and ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxyl group to an alcohol.

    Substitution: The amino group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of deuterated carboxylic acids.

    Reduction: Formation of deuterated alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to understand the role of phenylalanine in various biological processes.

    Medicine: Investigated for its potential in developing deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of stable isotope-labeled compounds for analytical purposes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid involves its interaction with enzymes and receptors that recognize phenylalanine. The presence of deuterium atoms can alter the binding affinity and metabolic stability of the compound, leading to changes in its biological activity. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for phenylalanine uptake.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The non-deuterated analog of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid.

    Deuterated Phenylalanine: Compounds with partial deuteration in the phenyl or propanoic acid groups.

Uniqueness

(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid is unique due to its complete deuteration, which provides distinct advantages in research applications, such as enhanced stability and altered metabolic pathways. This makes it a valuable tool for studying the effects of isotopic substitution on biological systems.

Biological Activity

L-Phenylalanine-d7 is a deuterated form of the amino acid L-phenylalanine, which plays critical roles in various biological processes. This article explores its biological activity, including its effects on metabolism, appetite regulation, immune response, and potential therapeutic applications.

Overview of this compound

L-Phenylalanine is an essential aromatic amino acid that serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The deuterated variant, this compound, has been used in various studies to trace metabolic pathways and understand its biological functions more precisely.

Biological Functions and Mechanisms

  • Neurotransmitter Synthesis :
    • L-Phenylalanine is crucial for synthesizing catecholamines. Studies have shown that increased levels of L-phenylalanine can enhance the production of neurotransmitters, potentially influencing mood and cognitive functions .
  • Gut Hormone Regulation :
    • Research indicates that L-phenylalanine stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation and glucose metabolism. In rodent studies, oral administration of L-phenylalanine led to reduced food intake and improved glucose tolerance .
  • Immune System Modulation :
    • Recent findings suggest that L-phenylalanine acts as a metabolic checkpoint in T-helper 2 (Th2) cells, influencing their proliferation and function. Increased intracellular levels of L-phenylalanine were shown to enhance glycolysis while limiting oxidative phosphorylation in these immune cells, potentially affecting allergic responses .
  • Amyloid Formation :
    • L-Phenylalanine has been implicated in the self-assembly of amyloid fibrils, which are associated with neurodegenerative diseases like phenylketonuria (PKU). This self-assembly process can be influenced by environmental factors and other amino acids, indicating a complex interaction within protein folding mechanisms .

Case Study 1: Dietary Impact on Health

A study involving juvenile largemouth bass examined the effects of varying dietary phenylalanine levels on health outcomes. Results indicated that excessive phenylalanine intake increased intestinal antioxidant gene expression but also elevated inflammatory markers and apoptotic factors, highlighting the need for balanced amino acid intake for optimal health .

Case Study 2: Phenylketonuria Management

In infants diagnosed with PKU, strict dietary management involving controlled phenylalanine intake was critical. Case studies demonstrated that implementing a low-phenylalanine diet effectively maintained blood levels within target ranges, preventing neurological damage while allowing normal growth and development .

Research Findings Summary Table

StudyFocusKey Findings
Gut Hormone ReleaseL-Phenylalanine reduces food intake and stimulates GLP-1 and PYY release in rodents.
Immune FunctionIdentified as a metabolic checkpoint for Th2 cell function; influences energy metabolism.
Amyloid Fibril FormationSelf-assembles into fibrils; D-phenylalanine can inhibit this process.
Dietary Effects in FishExcessive phenylalanine increases antioxidant genes but also inflammatory responses.
PKU ManagementControlled dietary intake leads to normal growth and metabolic control in infants with PKU.

Properties

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-RKWKZIRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
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Fmoc
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piperidine DMF
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sulfonamide esters
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Fmoc
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DL-phenylalanine
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hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
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3 g
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90 mL
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0.3 mL
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10 mL
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DL-phenylalanine
Yield
90%

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